molecular formula C17H15N3O2 B2953045 Ethyl 4-(quinazolin-4-ylamino)benzoate CAS No. 389797-99-3

Ethyl 4-(quinazolin-4-ylamino)benzoate

Cat. No.: B2953045
CAS No.: 389797-99-3
M. Wt: 293.326
InChI Key: JJDXSVKAZGKZPV-UHFFFAOYSA-N
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Description

Ethyl 4-(quinazolin-4-ylamino)benzoate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(quinazolin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to form the ester linkage. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is refluxed to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(quinazolin-4-ylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(quinazolin-4-ylamino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Ethyl 4-(quinazolin-4-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(quinazolin-4-ylamino)benzoate is unique due to its specific ester linkage, which can influence its solubility, stability, and biological activity. The presence of the ethyl ester group can enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications .

Properties

IUPAC Name

ethyl 4-(quinazolin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)18-11-19-16/h3-11H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDXSVKAZGKZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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